molecular formula C20H16ClFN2O4 B2938618 Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate CAS No. 1358247-41-2

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate

Cat. No.: B2938618
CAS No.: 1358247-41-2
M. Wt: 402.81
InChI Key: MPFYIQKUDSMLCY-UHFFFAOYSA-N
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Description

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as a carbamoyl group, a methoxy group, and a carboxylate ester

Scientific Research Applications

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinoline compounds with fewer substituents.

Mechanism of Action

The mechanism of action of Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-methylquinoline-2-carboxylate include other quinoline derivatives with different substituents, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClFN2O4/c1-11-3-6-16-13(7-11)18(9-17(24-16)20(26)27-2)28-10-19(25)23-12-4-5-15(22)14(21)8-12/h3-9H,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFYIQKUDSMLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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